2,3-dimethyl-6-morpholin-4-ylhex-1-en-4-yn-3-ol
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Overview
Description
2,3-Dimethyl-6-morpholin-4-ylhex-1-en-4-yn-3-ol is a complex organic compound with a unique structure that includes a morpholine ring, an alkyne, and an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-6-morpholin-4-ylhex-1-en-4-yn-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of morpholine with a suitable alkyne precursor, followed by subsequent functional group transformations to introduce the alcohol and other substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be integral to the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-morpholin-4-ylhex-1-en-4-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride (NaH)
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alkenes or alkanes
Substitution: N-alkyl or N-acyl morpholine derivatives
Scientific Research Applications
2,3-Dimethyl-6-morpholin-4-ylhex-1-en-4-yn-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups
Mechanism of Action
The mechanism of action of 2,3-dimethyl-6-morpholin-4-ylhex-1-en-4-yn-3-ol depends on its application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The morpholine ring can enhance its binding affinity to biological targets.
Chemical Reactivity: The alkyne and alcohol groups provide sites for further chemical modifications, allowing it to participate in various organic reactions
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-6-morpholin-4-ylhex-1-en-4-yn-3-one: Similar structure but with a ketone group instead of an alcohol.
2,3-Dimethyl-6-morpholin-4-ylhex-1-en-4-yn-3-amine: Contains an amine group instead of an alcohol.
2,3-Dimethyl-6-morpholin-4-ylhex-1-en-4-yn-3-carboxylic acid: Features a carboxylic acid group instead of an alcohol .
Uniqueness
2,3-Dimethyl-6-morpholin-4-ylhex-1-en-4-yn-3-ol is unique due to the presence of both an alkyne and an alcohol group, which provides versatility in chemical reactions and potential biological activity. The morpholine ring further enhances its reactivity and binding properties, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2,3-dimethyl-6-morpholin-4-ylhex-1-en-4-yn-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-11(2)12(3,14)5-4-6-13-7-9-15-10-8-13/h14H,1,6-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTSCHCGPAABMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(C#CCN1CCOCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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